An In-depth Technical Guide to 6-bromo-5-chloro-1H-indole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-bromo-5-chloro-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-5-chloro-1H-indole is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of halogen atoms at specific positions can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of 6-bromo-5-chloro-1H-indole, offering valuable insights for researchers engaged in drug discovery and the development of novel organic materials.
Physicochemical Properties
The physical and chemical properties of 6-bromo-5-chloro-1H-indole are crucial for its handling, characterization, and application in various chemical transformations. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | PubChem[1] |
| Molecular Weight | 230.49 g/mol | PubChem[1] |
| IUPAC Name | 6-bromo-5-chloro-1H-indole | PubChem[1] |
| CAS Number | 1191028-50-8 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | |
| Storage | Store in a dry, well-ventilated place. | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 6-bromo-5-chloro-1H-indole. While specific experimental spectra for this exact compound are not widely published, data from closely related analogs can provide valuable reference points.
¹H NMR and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance (NMR) spectra of indole and its derivatives are well-characterized. For 6-bromo-5-chloro-1H-indole, the aromatic protons and carbons would exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.
For reference, the ¹³C NMR spectrum of the related compound 6-bromo-1H-indole shows characteristic peaks for the indole ring carbons.[2]
Synthesis of 6-bromo-5-chloro-1H-indole
A plausible synthetic route to 6-bromo-5-chloro-1H-indole involves a multi-step process starting from a suitably substituted aniline derivative. One potential pathway is outlined below, based on established indole synthesis methodologies.
Proposed Synthetic Pathway: Modified Leimgruber-Batcho Indole Synthesis
This versatile method allows for the construction of the indole ring from an o-nitrotoluene precursor. The synthesis of 6-bromo-5-chloro-1H-indole could be envisioned starting from 4-bromo-3-chloro-1-methyl-2-nitrobenzene.
Caption: Proposed synthesis of 6-bromo-5-chloro-1H-indole via a modified Leimgruber-Batcho approach.
Detailed Experimental Protocol (Hypothetical)
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Enamine Formation: 4-bromo-3-chloro-1-methyl-2-nitrobenzene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF or toluene at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
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Reductive Cyclization: The crude enamine is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for example, palladium on carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid, is added. The reduction of the nitro group to an amine is followed by spontaneous cyclization to form the indole ring.
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Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford pure 6-bromo-5-chloro-1H-indole.
Chemical Reactivity
The reactivity of 6-bromo-5-chloro-1H-indole is governed by the indole nucleus and the influence of the halogen substituents.
Electrophilic Aromatic Substitution
The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. The presence of electron-withdrawing halogen atoms at the C5 and C6 positions deactivates the benzene portion of the molecule towards electrophilic substitution. However, the pyrrole ring remains relatively electron-rich, making the C3 position the most probable site for reactions such as Vilsmeier-Haack formylation or Mannich reactions.
N-Functionalization
The nitrogen atom of the indole ring can be readily deprotonated with a suitable base to form an indolyl anion, which can then be alkylated or acylated to introduce various substituents at the N1 position.
Cross-Coupling Reactions
The bromine atom at the C6 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, vinyl, and amino groups, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies in drug discovery.
Caption: Key reactivity sites and reaction types for 6-bromo-5-chloro-1H-indole.
Applications in Drug Discovery and Materials Science
Halogenated indoles are crucial intermediates in the synthesis of pharmaceuticals and functional materials. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, a derivative, is noted for its potential in drug development and organic synthesis, with its unique structure enhancing biological activity.[3]
Pharmaceutical Intermediate
6-bromo-5-chloro-1H-indole serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the halogen atoms allows for selective functionalization, enabling the exploration of chemical space around the indole core. Derivatives of chloro- and bromo-indoles have been investigated for a variety of biological activities, including as kinase inhibitors for cancer therapy. For instance, derivatives of 5-chloro-indole have been explored as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF, which are key targets in oncology.[4]
Materials Science
The indole moiety is also a component of various organic electronic materials. The ability to functionalize the 6-bromo-5-chloro-1H-indole scaffold through cross-coupling reactions makes it an attractive starting material for the synthesis of novel organic semiconductors and dyes.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-bromo-5-chloro-1H-indole. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-bromo-5-chloro-1H-indole is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. While further research is needed to fully elucidate its experimental properties and biological activities, the foundational information presented in this guide provides a solid starting point for researchers interested in exploring the chemistry and applications of this intriguing molecule.
